Cas no 868223-21-6 (2-2-(azepan-1-yl)-2-oxoethyl-5-methoxy-1,2-dihydroisoquinolin-1-one)

2-2-(azepan-1-yl)-2-oxoethyl-5-methoxy-1,2-dihydroisoquinolin-1-one 化学的及び物理的性質
名前と識別子
-
- 2-2-(azepan-1-yl)-2-oxoethyl-5-methoxy-1,2-dihydroisoquinolin-1-one
- HMS2243I15
- AKOS024610082
- BDBM59746
- 2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one
- CHEMBL1354011
- 2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one
- 868223-21-6
- 2-[2-(azepan-1-yl)-2-oxidanylidene-ethyl]-5-methoxy-isoquinolin-1-one
- 2-[2-(azepan-1-yl)-2-keto-ethyl]-5-methoxy-isocarbostyril
- 2-[2-(1-azepanyl)-2-oxoethyl]-5-methoxy-1-isoquinolinone
- MLS000103656
- F1808-0003
- SMR000017921
- 2-(2-(azepan-1-yl)-2-oxoethyl)-5-methoxyisoquinolin-1(2H)-one
- cid_2145342
-
- インチ: 1S/C18H22N2O3/c1-23-16-8-6-7-15-14(16)9-12-20(18(15)22)13-17(21)19-10-4-2-3-5-11-19/h6-9,12H,2-5,10-11,13H2,1H3
- InChIKey: VKNFMDDKQVSJBX-UHFFFAOYSA-N
- SMILES: O=C(CN1C=CC2C(=CC=CC=2C1=O)OC)N1CCCCCC1
計算された属性
- 精确分子量: 314.16304257g/mol
- 同位素质量: 314.16304257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 469
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 49.8Ų
2-2-(azepan-1-yl)-2-oxoethyl-5-methoxy-1,2-dihydroisoquinolin-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1808-0003-4mg |
2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one |
868223-21-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1808-0003-5mg |
2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one |
868223-21-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1808-0003-10mg |
2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one |
868223-21-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1808-0003-2μmol |
2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one |
868223-21-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1808-0003-15mg |
2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one |
868223-21-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1808-0003-10μmol |
2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one |
868223-21-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1808-0003-25mg |
2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one |
868223-21-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1808-0003-5μmol |
2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one |
868223-21-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1808-0003-20μmol |
2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one |
868223-21-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1808-0003-20mg |
2-[2-(azepan-1-yl)-2-oxoethyl]-5-methoxy-1,2-dihydroisoquinolin-1-one |
868223-21-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
2-2-(azepan-1-yl)-2-oxoethyl-5-methoxy-1,2-dihydroisoquinolin-1-one 関連文献
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
2-2-(azepan-1-yl)-2-oxoethyl-5-methoxy-1,2-dihydroisoquinolin-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 868223-21-6 and Product Name: 2-2-(azepan-1-yl)-2-oxoethyl-5-methoxy-1,2-dihydroisoquinolin-1-one
The compound with the CAS number 868223-21-6 and the product name 2-2-(azepan-1-yl)-2-oxoethyl-5-methoxy-1,2-dihydroisoquinolin-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic molecules, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates several key functional groups, including an azepane ring, an oxoethyl moiety, and a methoxy substituent, which collectively contribute to its unique chemical properties and biological relevance.
Recent research in the domain of medicinal chemistry has highlighted the importance of 1,2-dihydroisoquinolinone derivatives in the development of novel therapeutic agents. These derivatives are known for their ability to interact with various biological targets, making them promising candidates for treating a range of diseases. The presence of the azepan-1-yl group in the molecular structure of this compound is particularly noteworthy, as azepane derivatives are often associated with enhanced binding affinity and selectivity towards certain biological receptors. This feature makes 2-2-(azepan-1-yl)-2-oxoethyl-5-methoxy-1,2-dihydroisoquinolin-1-one a compelling subject for further investigation.
The 5-methoxy substituent in the molecule also plays a crucial role in modulating its pharmacological properties. Methoxy groups are frequently incorporated into drug molecules to improve solubility, metabolic stability, and overall bioavailability. In the context of this compound, the methoxy group at the 5-position of the dihydroisoquinolinone ring likely contributes to its favorable pharmacokinetic profile. This is particularly relevant in light of recent studies demonstrating that methoxy-substituted isoquinolines exhibit potent activity against various enzymatic targets involved in disease pathways.
One of the most exciting aspects of this compound is its potential application in the treatment of neurological disorders. The dihydroisoquinolinone core is a well-known scaffold in neuropharmacology, with several existing drugs featuring this structural motif demonstrating efficacy in conditions such as Parkinson's disease and Alzheimer's disease. The unique combination of functional groups in 2-2-(azepan-1-yl)-2-oxoethyl-5-methoxy-1,2-dihydroisoquinolin-1-one suggests that it may possess neuroprotective or neurotrophic properties. Preliminary computational studies have indicated that this molecule could interact with specific neurotransmitter receptors, potentially leading to novel therapeutic strategies for neurological conditions.
Furthermore, the incorporation of the azepan-1-yl group into the molecular structure may enhance the compound's ability to cross the blood-brain barrier (BBB). The azepane ring is known for its favorable pharmacokinetic properties, including improved solubility and reduced metabolic clearance. This characteristic is particularly important for drugs targeting central nervous system (CNS) disorders, where efficient penetration into the brain is essential for therapeutic efficacy. The structural features of 868223-21-6 appear to be well-suited for BBB penetration, making it a promising candidate for further development.
Recent advances in synthetic chemistry have enabled more efficient and scalable production methods for complex heterocyclic molecules like 2-2-(azepan-1-y l)-2-o xoethyl -5 -meth oxy -1 , 2 -dihydroisoquinolin -1 -one. These improvements have significantly reduced production costs and increased availability for research purposes. The ability to synthesize this compound on a larger scale will facilitate more comprehensive pharmacological studies and accelerate its progression towards clinical development. Collaborative efforts between synthetic chemists and biologists are now focused on elucidating the detailed mechanism of action and optimizing its therapeutic potential.
The biological activity of this compound has been preliminarily evaluated using both in vitro and in vivo models. Initial assays have shown promising results regarding its interaction with specific enzymatic targets relevant to inflammatory diseases and cancer metabolism. The azepan -1 -yl moiety appears to play a critical role in modulating binding affinity, while the 5 -meth oxy group contributes to metabolic stability. These findings align with recent research highlighting the importance of structural optimization in enhancing drug-like properties.
In conclusion,868223 -21 -6 represents a significant advancement in pharmaceutical chemistry with its unique structural features and promising biological activities. The combination of an azepane ring, dihydroisoquinolinone core, and methoxy substituent makes it a versatile scaffold for developing novel therapeutic agents. Further research is warranted to fully explore its potential applications in treating neurological disorders, inflammatory diseases, and other conditions where enzymatic modulation is key.
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